6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
Description
This compound belongs to the pyrazolo-oxazine class, characterized by a fused bicyclic structure combining pyrazole and oxazine rings. Its molecular formula is C₇H₆FN₂O₃, with a molecular weight of 194.14 g/mol (calculated from evidence in [4, 9]).
Properties
Molecular Formula |
C7H7FN2O3 |
|---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid |
InChI |
InChI=1S/C7H7FN2O3/c8-4-2-10-6(13-3-4)5(1-9-10)7(11)12/h1,4H,2-3H2,(H,11,12) |
InChI Key |
RSGBHBBHMCHRNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C(C=NN21)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-keto ester.
Cyclization: The intermediate pyrazole is then subjected to cyclization with a suitable reagent to form the oxazine ring.
Fluorination: Introduction of the fluorine atom is usually done using a fluorinating agent such as Selectfluor.
Chemical Reactions Analysis
6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Scientific Research Applications
6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Substituent Variations in the Pyrazolo-Oxazine Core
The following table summarizes key structural differences and similarities with related compounds:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid (Target) | -F at C6; -COOH at C3 | C₇H₆FN₂O₃ | 194.14 | High electronegativity from fluorine; carboxylic acid enhances solubility. |
| 3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid [6, 10–12] | -ClSO₂ at C3; -COOH at C2 | C₇H₆ClN₂O₅S | 280.66 | Reactive chlorosulfonyl group for sulfonamide synthesis; positional isomer. |
| 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid [17] | -CH₃ at C6 (two methyl groups) | C₉H₁₁N₂O₃ | 209.20 | Increased lipophilicity; potential for enhanced metabolic stability. |
| 6-Amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid hydrochloride [9, 13] | -NH₂ at C6; -COOH at C3 (HCl salt) | C₇H₁₀ClN₃O₃ | 220.64 | Amino group improves solubility and enables further functionalization. |
| 3-Iodo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine [15] | -I at C3 | C₆H₇IN₂O | 266.04 | Iodine’s polarizability supports cross-coupling reactions. |
| 6-Methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid [16] | =CH₂ at C6; -COOH at C2 | C₈H₈N₂O₃ | 180.16 | Conjugated double bond increases ring strain and reactivity. |
Key Observations
- Positional Isomerism : The carboxylic acid group’s position (C2 vs. C3) significantly impacts molecular interactions. For example, the C2 isomer in [16] may exhibit different hydrogen-bonding patterns compared to the target compound’s C3 configuration.
- Substituent Effects: Electron-Withdrawing Groups (Fluoro, Chlorosulfonyl): Enhance electrophilicity and stability against oxidation . Electron-Donating Groups (Amino, Methyl): Improve solubility (amino) or lipophilicity (methyl), affecting bioavailability . Halogens (Fluoro vs. Iodo): Fluorine’s small size and high electronegativity contrast with iodine’s bulk and polarizability, leading to divergent reactivity (e.g., fluorine in hydrogen bonding vs. iodine in catalytic coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
